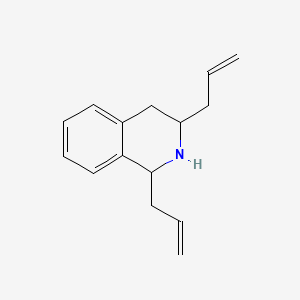

1,3-Diallyl-1,2,3,4-tetrahydro-isoquinoline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

準備方法

Synthetic Routes and Reaction Conditions: 1,3-Diallyl-1,2,3,4-tetrahydro-isoquinoline can be synthesized through various methods. One common approach involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . The reaction typically occurs in a solvent like dichloromethane at room temperature, yielding high purity products .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of organic synthesis and scale-up processes apply. These include optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity through purification techniques such as recrystallization or chromatography.

化学反応の分析

Types of Reactions: 1,3-Diallyl-1,2,3,4-tetrahydro-isoquinoline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding quinoline derivatives.

Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C), resulting in the formation of tetrahydroisoquinoline derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides, forming substituted isoquinoline derivatives.

Common Reagents and Conditions:

Oxidation: KMnO4, CrO3, acidic or basic conditions.

Reduction: H2, Pd/C, room temperature or elevated temperatures.

Substitution: Alkyl halides, acyl chlorides, solvents like dichloromethane or toluene, room temperature or reflux conditions.

Major Products:

Oxidation: Quinoline derivatives.

Reduction: Tetrahydroisoquinoline derivatives.

Substitution: Substituted isoquinoline derivatives.

科学的研究の応用

Chemical Applications

Building Block in Organic Synthesis

1,3-Diallyl-1,2,3,4-tetrahydro-isoquinoline serves as a crucial building block for synthesizing complex organic molecules and heterocycles. Its unique structure allows for various chemical modifications that can lead to the development of new compounds with potential biological activities .

Reactivity and Chemical Transformations

The compound undergoes several chemical reactions:

- Oxidation : It can be oxidized to form quinoline derivatives using reagents like potassium permanganate or chromium trioxide.

- Reduction : Reduction reactions yield tetrahydroisoquinoline derivatives.

- Substitution : It can participate in nucleophilic substitution reactions with alkyl halides or acyl chlorides.

Biological Applications

Antitumor Activity

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, derivatives of tetrahydroisoquinoline have shown potent activity against murine P-388 and human tumor cell lines such as KB-16 and A-549. These findings suggest its potential as a lead compound for developing anticancer therapies .

Antimicrobial Properties

The structural features of this compound may enhance its antimicrobial activity against various pathogens. Studies have indicated that tetrahydroisoquinoline analogs possess significant antimicrobial properties, making them candidates for further investigation in infectious disease treatment .

Neuroprotective Effects

There is emerging evidence suggesting that this compound could play a role in neuroprotection. Compounds within this class have been studied for their ability to modulate excitatory neurotransmission and potentially prevent neuronal death associated with neurodegenerative diseases .

Case Study 1: Antitumor Efficacy

A study evaluated the cytotoxic effects of several tetrahydroisoquinoline derivatives against human cancer cell lines. The results demonstrated that certain derivatives exhibited IC50 values in the low micromolar range against A-549 cells, indicating potent antitumor activity .

作用機序

The mechanism of action of 1,3-Diallyl-1,2,3,4-tetrahydro-isoquinoline involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of enzymes such as phenylethanolamine N-methyltransferase (PNMT), which plays a role in the biosynthesis of catecholamines . By inhibiting this enzyme, the compound can modulate neurotransmitter levels and potentially exert therapeutic effects in neurological disorders .

類似化合物との比較

1,2,3,4-Tetrahydroisoquinoline: A parent compound with similar structural features but lacking the diallyl groups.

1-Phenyl-1,2,3,4-tetrahydro-isoquinoline: A derivative with a phenyl group, used as a precursor in drug synthesis.

3,4-Dihydro-1H-isoquinoline: A related compound with a partially saturated isoquinoline ring.

Uniqueness: 1,3-Diallyl-1,2,3,4-tetrahydro-isoquinoline is unique due to the presence of two allyl groups, which can influence its reactivity and biological activity. These structural features can enhance its potential as a versatile building block in organic synthesis and its efficacy in biological applications .

生物活性

Overview

1,3-Diallyl-1,2,3,4-tetrahydro-isoquinoline (DAT) is a nitrogen-containing heterocyclic compound belonging to the tetrahydroisoquinoline (THIQ) family. Its unique structure features two allyl groups at the 1 and 3 positions of the tetrahydroisoquinoline framework, which enhances its reactivity and potential biological activities. This article explores the biological activity of DAT, including its mechanisms of action, pharmacological effects, and relevant case studies.

The biological activity of DAT is primarily attributed to its interaction with various biochemical pathways.

Pharmacological Activities

Research indicates that DAT exhibits various pharmacological activities:

- Antitumor Activity : Studies have synthesized several THIQ derivatives and evaluated their cytotoxicity against various cancer cell lines. Most compounds showed significant cytotoxic effects against murine P-388 and human tumor cell lines such as KB-16 and A-549.

- Antimicrobial Properties : THIQ analogs have been investigated for their efficacy against infective pathogens. The structural features of DAT may contribute to its potential antimicrobial activity .

1. Neuroprotection in Neurodegenerative Disorders

A study comparing the neuroprotective effects of 1MeTIQ with other THIQs highlighted that while 1MeTIQ effectively prevented neuronal death induced by glutamate, similar evidence for DAT remains to be established. The study suggested that compounds within this class could serve as therapeutic agents for neurodegenerative diseases due to their ability to modulate excitatory neurotransmission .

2. Antitumor Efficacy

In a recent evaluation of THIQ derivatives for antitumor activity, compounds were tested against multiple cancer cell lines. DAT's structural characteristics indicate it could have similar or enhanced effects compared to other tested compounds, warranting further investigation into its specific cytotoxic mechanisms.

Comparative Analysis

The following table summarizes the biological activities and mechanisms of action for various THIQ derivatives compared to DAT:

| Compound | Biological Activity | Mechanism of Action |

|---|---|---|

| 1MeTIQ | Neuroprotection | NMDA receptor antagonism |

| 1,2,3,4-Tetrahydroisoquinoline | Antitumor activity | Induces apoptosis in cancer cells |

| DAT | Potential antitumor and antimicrobial | Inhibition of ENTs; possible neuroprotection |

| Other THIQ Derivatives | Diverse biological activities | Varies by specific compound |

特性

IUPAC Name |

1,3-bis(prop-2-enyl)-1,2,3,4-tetrahydroisoquinoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N/c1-3-7-13-11-12-9-5-6-10-14(12)15(16-13)8-4-2/h3-6,9-10,13,15-16H,1-2,7-8,11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKIGZPJQDYMQKT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1CC2=CC=CC=C2C(N1)CC=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。